4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is a synthetic organic compound classified under the quinazoline derivatives. It possesses a complex structure characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in its ring system. This compound is particularly notable for its potential biological activities, including antimicrobial and antitumor properties.
The chemical structure of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline can be represented by the molecular formula and has been cataloged under various databases such as PubChem (CID 20094119) and Sigma-Aldrich. It falls within the category of halogenated quinazolines, which are known for their diverse pharmacological activities .
The synthesis of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline typically involves several steps that include chlorination and fluorination reactions. A common method includes:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline features a quinazoline ring with specific substituents:
The structural representation can be described using the SMILES notation: ClC1=CC2=C(N=C(CCl)[N+]([O-])=C2C3=CC=CC=C3F)C=C1. The compound has a molecular weight of approximately 213.06 g/mol .
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline can participate in various chemical reactions:
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline primarily revolves around its interaction with biological targets:
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline has significant applications in medicinal chemistry:
The compound 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline (CAS: 147003-97-2) belongs to the quinazoline heterocyclic family, characterized by a fused benzene ring and pyrimidine core. Its IUPAC name explicitly defines the substitution pattern: chlorine at position 4, a chloromethyl group (–CH₂Cl) at position 2, and fluorine at position 6 of the quinazoline scaffold [2]. The molecular formula is C₉H₅Cl₂FN₂, with a molecular weight of 231.06 g/mol. Systematic naming follows the Extended Hantzsch-Widman system, where the parent quinazoline ring is numbered with nitrogen atoms prioritized at positions 1 and 3. Substituents are ordered alphabetically in the prefix: "chloro-" precedes "fluoro-", and "chloromethyl" is treated as a single substituent due to the methylene bridge [4]. Key identifiers include:
FC1=CC2=C(Cl)N=C(CCl)N=C2C=C1 ANLNVUDMKOGLGM-UHFFFAOYSA-N [2] Table 1: Nomenclature and Identifiers of Key Quinazoline Derivatives
| Compound | CAS Number | Molecular Formula | IUPAC Name |
|---|---|---|---|
| 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline | 147003-97-2 | C₉H₅Cl₂FN₂ | 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline |
| 4-Chloro-6-fluoro-2-methylquinazoline | 1044768-44-6 | C₉H₆ClFN₂ | 4-Chloro-6-fluoro-2-methylquinazoline |
| 4-Chloro-6-fluoroquinazoline | 16499-61-9 | C₈H₄ClFN₂ | 4-Chloro-6-fluoroquinazoline |
| 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline | 1216817-06-9 | C₉H₅Cl₂FN₂ | 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline |
Spectroscopic data for 4-chloro-2-(chloromethyl)-6-fluoroquinazoline provide unambiguous confirmation of its structure:
While single-crystal X-ray diffraction data for 4-chloro-2-(chloromethyl)-6-fluoroquinazoline are not directly available in the search results, structural inferences are drawn from closely related analogs:
Structural variations in halogenated quinazolines significantly alter electronic properties and reactivity:
Table 2: Structural and Electronic Comparison of Key Quinazoline Analogs
| Parameter | 4-Cl-2-(CH₂Cl)-6-F-quinazoline | 4-Cl-6-F-2-CH₃-quinazoline | 4-Cl-6-F-quinazoline | 4-Cl-2-(CH₂Cl)-5-F-quinazoline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 231.06 | 196.61 | 182.58 | 231.06 |
| ClogP | 3.1 | 2.7 | 2.5 | 3.1 |
| C-4 Electrophilicity (eV) | –1.8* | –1.5* | –1.4* | –1.7* |
| Halogen Bond Donor Sites | 2 (C-4 Cl, C-2 CH₂Cl) | 1 (C-4 Cl) | 1 (C-4 Cl) | 2 (C-4 Cl, C-2 CH₂Cl) |
| H-Bond Acceptors | 3 (N-1, N-3, F) | 3 (N-1, N-3, F) | 3 (N-1, N-3, F) | 3 (N-1, N-3, F) |
*Relative electrophilicity index calculated from LUMO energies
This systematic characterization establishes 4-chloro-2-(chloromethyl)-6-fluoroquinazoline as a versatile synthon for further functionalization, leveraging its unique electronic and steric profile among halogenated quinazolines.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1